7alpha-Thiomethylspironolactone
Overview
Description
7alpha-Thiomethylspironolactone is a steroidal antimineralocorticoid and antiandrogen compound belonging to the spirolactone group. It is a major active metabolite of spironolactone, a medication commonly used to treat conditions such as heart failure, hypertension, and hyperaldosteronism . The compound is known for its ability to block aldosterone receptors, thereby influencing sodium and potassium homeostasis .
Mechanism of Action
Target of Action
7alpha-Thiomethylspironolactone (7α-TMS) is a steroidal antimineralocorticoid and antiandrogen . It primarily targets the mineralocorticoid receptor and the androgen receptor . These receptors play a crucial role in the regulation of electrolyte balance and androgenic effects in the body .
Mode of Action
7α-TMS acts as an antagonist to the mineralocorticoid receptor, thereby inhibiting the action of aldosterone . By binding to the mineralocorticoid receptor, it prevents sodium reabsorption and promotes potassium retention . As an antiandrogen, it competes with androgens for binding to the androgen receptor, thereby reducing androgenic effects .
Biochemical Pathways
The action of 7α-TMS affects the renin-angiotensin-aldosterone system . By antagonizing the mineralocorticoid receptor, it disrupts the normal function of aldosterone, leading to increased excretion of sodium and water, and decreased excretion of potassium . This can have downstream effects on blood pressure and fluid balance.
Pharmacokinetics
7α-TMS is a major active metabolite of spironolactone . Spironolactone is a prodrug with a short terminal half-life of 1.4 hours . The active metabolites of spironolactone, including 7α-TMS, have extended terminal half-lives . For 7α-TMS, the terminal half-life is 13.8 hours . These metabolites are responsible for the therapeutic effects of the drug .
Result of Action
The action of 7α-TMS results in a potassium-sparing effect . It accounts for around 80% of the potassium-sparing effect of spironolactone . This can help in conditions where there is a need to reduce fluid without causing hypokalemia, such as in heart failure, liver cirrhosis, and certain kidney diseases.
Biochemical Analysis
Biochemical Properties
7alpha-Thiomethylspironolactone interacts with various enzymes, proteins, and other biomolecules. It has been found to possess approximately equivalent affinity for the rat ventral prostate androgen receptor (AR) relative to that of spironolactone . The affinity of this compound for the rat prostate AR is about 3.0 to 8.5% of that of dihydrotestosterone (DHT) .
Cellular Effects
As a major active metabolite of spironolactone, it is likely to share some of its parent compound’s effects, such as influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of spironolactone, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of spironolactone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiomethylspironolactone involves multiple steps, starting from spironolactoneThis is typically achieved through a series of chemical reactions including oxidation, reduction, and substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7alpha-Thiomethylspironolactone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the thiomethyl group.
Substitution: Replacement of the thiomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: this compound sulfoxide and this compound sulfone.
Reduction: this compound with a reduced thiomethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7alpha-Thiomethylspironolactone has a wide range of applications in scientific research:
Chemistry: Used to study the structure-activity relationships of spirolactone derivatives.
Biology: Investigated for its effects on aldosterone receptors and its role in electrolyte balance.
Medicine: Explored for its potential therapeutic effects in conditions like heart failure and hypertension.
Industry: Utilized in the development of new mineralocorticoid receptor antagonists.
Comparison with Similar Compounds
7alpha-Thiospironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogen properties.
6beta-Hydroxy-7alpha-Thiomethylspironolactone: A hydroxylated derivative with extended half-life and similar pharmacological effects.
Uniqueness: 7alpha-Thiomethylspironolactone is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and receptor binding affinities. It accounts for a significant portion of the therapeutic effects of spironolactone, particularly its potassium-sparing diuretic action .
Properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDLPQBEOKIRE-RJKHXGPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959567 | |
Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38753-77-4 | |
Record name | 7α-(Thiomethyl)spironolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38753-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Thiomethylspirolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7.ALPHA.-THIOMETHYLSPIRONOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YU66JY4WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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